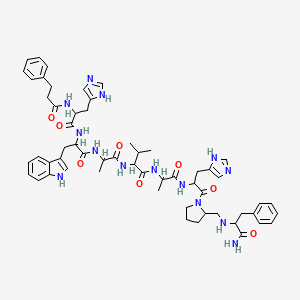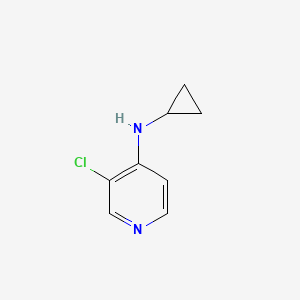
3-chloro-N-cyclopropylpyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridinamine, 3-chloro-N-cyclopropyl- is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a pyridine ring substituted with an amino group at the 4-position, a chlorine atom at the 3-position, and a cyclopropyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinamine, 3-chloro-N-cyclopropyl- typically involves the chlorination of 4-pyridinamine followed by the introduction of the cyclopropyl group. One common method involves the reaction of 4-pyridinamine with thionyl chloride to introduce the chlorine atom at the 3-position. This is followed by the reaction with cyclopropylamine to attach the cyclopropyl group to the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyridinamine, 3-chloro-N-cyclopropyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino group and the pyridine ring can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-Pyridinamine, 3-chloro-N-cyclopropyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Pyridinamine, 3-chloro-N-cyclopropyl- involves its interaction with various molecular targets. The amino group and the pyridine ring can participate in hydrogen bonding and π-π interactions with biological molecules. The chlorine atom and the cyclopropyl group can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-Pyridinamine, 3-chloro-N-cyclopropyl- can be compared with other similar compounds, such as:
4-Pyridinamine: Lacks the chlorine and cyclopropyl groups, resulting in different reactivity and applications.
3-Chloro-4-pyridinamine: Similar structure but lacks the cyclopropyl group.
N-Cyclopropyl-4-pyridinamine: Similar structure but lacks the chlorine atom.
The presence of both the chlorine atom and the cyclopropyl group in 4-Pyridinamine, 3-chloro-N-cyclopropyl- makes it unique and potentially more versatile in various applications.
Propriétés
Numéro CAS |
1353101-14-0 |
|---|---|
Formule moléculaire |
C8H9ClN2 |
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
3-chloro-N-cyclopropylpyridin-4-amine |
InChI |
InChI=1S/C8H9ClN2/c9-7-5-10-4-3-8(7)11-6-1-2-6/h3-6H,1-2H2,(H,10,11) |
Clé InChI |
VMARRUMQRGENMX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=C(C=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


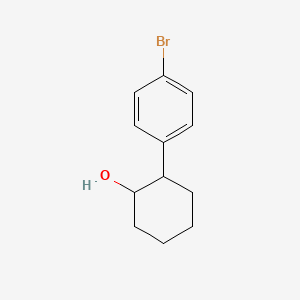
![(4aS,7aR)-4a-(aminomethyl)-1-(2-methoxyethyl)-3,4,5,6,7,7a-hexahydrocyclopenta[b]pyridin-2-one](/img/structure/B15124244.png)
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid](/img/structure/B15124259.png)
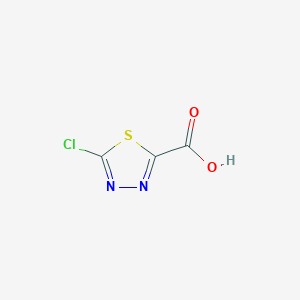
![tert-butyl N-[1-[[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15124270.png)
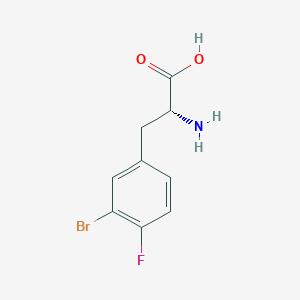
![tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane](/img/structure/B15124284.png)
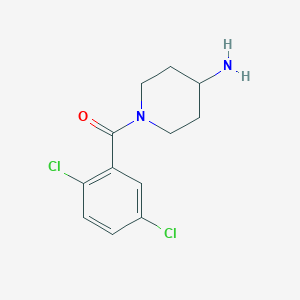
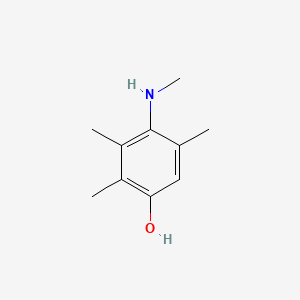
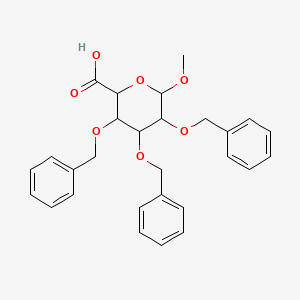
![2-{[(4-chlorophenyl)sulfonyl]amino}-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B15124304.png)

